角叉菜胶

描述

Carrageenans are a family of natural linear sulfated polysaccharides extracted from red edible seaweeds . They are widely used in the food industry for their gelling, thickening, and stabilizing properties . Carrageenans contain 15–40% ester-sulfate content, which makes them anionic polysaccharides . They can be mainly categorized into three different classes based on their sulfate content: Kappa-carrageenan, Iota-carrageenan, and Lambda-carrageenan .

Synthesis Analysis

The carrageenan conversion process consists of three steps: First, the sulfotransferase converts γ-carrageenan to μ-carrageenan, and then, the galactose-6-sulfurylase converts the μ-carrageenan to the final κ-carrageenan .Molecular Structure Analysis

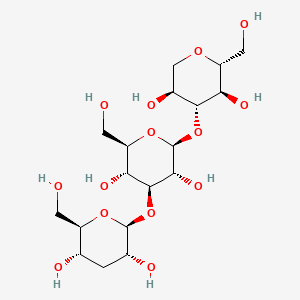

Carrageenans are large, highly flexible molecules that form curling helical structures . They are high-molecular-weight polysaccharides made up of alternating 3-linked β-D-galactopyranose (G-units) and 4-linked α-D-galactopyranose (D-units) or 4-linked 3,6-anhydro-α-D-galactopyranose (DA-units), forming the disaccharide repeating unit of carrageenans .Chemical Reactions Analysis

Carrageenan can be chemically modified via phosphorylation to produce O-methylene phosphonic κ-carrageenan (OMPC), which shows enhanced membrane conductivity .Physical and Chemical Properties Analysis

Carrageenans are sulfated polysaccharides isolated from marine red algae that share a common backbone of D-galactose alternately linked by α (1,3) and β (1,4) glycosidic linkages . They are classified based on the number and the position of the sulfate ester groups and the occurrence of a 3,6 anhydro-ring in the α-linked galactose .科学研究应用

超声分析和估算

角叉菜胶浓度可以使用超声波和反向传播神经网络来估算。该方法对于食品、制药和化妆品行业的直接估算很有价值,并且可用于化合物的在线测量 (Reddy Prasad 等人,2010)。

药物输送中的共混物和复合材料

角叉菜胶共混物和复合材料由于其生物降解性和生物相容性,在控制药物输送系统、伤口敷料和组织工程中具有重要作用。它们还用作食品工业中的增稠剂或胶凝剂 (Zia 等人,2017)。

生物学特性和结构分析

角叉菜胶表现出与炎症和免疫反应相关的生物活性。它们是某些病毒的有效抑制剂,其化学修饰可能会导致治疗疱疹和艾滋病等疾病的原型 (Campo 等人,2009)。

药物输送系统

在制药行业,角叉菜胶作为赋形剂,用于口服缓释片剂、作为颗粒的挤出助剂以及微/纳米颗粒系统中的载体。它还用于组织再生和细胞递送 (Li 等人,2014)。

生物聚合物颗粒合成

角叉菜胶用于合成纳米级生物聚合物颗粒,可能适用于食品和制药中的封装和递送生物活性成分 (Koralegedara 等人,2020)。

基于角叉菜胶的薄膜增强

基于角叉菜胶的薄膜是合成塑料的替代品,通过与其他聚合物、增塑剂和纳米材料增强剂共混得到了改进。这些进步扩展了柔性薄膜的应用范围 (Sedayu 等人,2019)。

用于组织工程的水凝胶

基于角叉菜胶的水凝胶由于其与天然糖胺聚糖的相似性,在组织工程中正在兴起。它们用于药物输送系统、骨和软骨组织工程、伤口愈合和抗菌制剂 (Yegappan 等人,2018)。

食品和制药应用

角叉菜胶在实验医学、药物制剂、化妆品和食品工业中有着广泛的应用。它因其特性、提取方法和应用的多功能性而受到重视 (Prajapati 等人,2014)。

作用机制

Target of Action

Carrageenan, a sulfated polysaccharide derived from red algae , primarily targets macrophages and mucosal surfaces . It interacts with these targets to trigger various biological responses.

Mode of Action

Carrageenan interacts with its targets in a unique way. It forms a protective barrier on mucosal surfaces in a purely physical mode of action . Due to its high water-binding capacity, carrageenan forms soft gels in the presence of water, leading to a protecting and moisturizing film on mucosal surfaces . This film acts as a barrier against various external influences such as viruses or allergens .

In the context of inflammation, carrageenan activates peritoneal macrophages to produce pro-inflammatory cytokines such as TNF and IL-1β . The production of pro-IL-1β relies on TLR4/TRIF/SYK/reactive oxygen species (ROS) signaling pathway .

Biochemical Pathways

Carrageenan’s interaction with its targets affects several biochemical pathways. It triggers innate immune pathways of inflammation, involving the canonical and noncanonical pathways of NF-kB activation . The maturation of pro-IL1β into IL-1β is dependent on canonical NLRP3 inflammasome activation via Pannexin-1/P2X7/K + efflux signaling .

Pharmacokinetics

It’s known that carrageenan can be degraded into lower molecular weight oligosaccharides, which have been reported to have promising pharmacological properties and potential therapeutic applications .

Result of Action

The result of carrageenan’s action is multifaceted. It leads to the production of pro-inflammatory cytokines in macrophages , and it forms a protective barrier on mucosal surfaces, helping to heal the damaged mucosal surfaces and alleviating the nasal symptoms of the infection . Carrageenan also blocks virus particles, leading to a significant reduction of the viral load in nasal fluid and preventing new infections .

Action Environment

The action of carrageenan can be influenced by environmental factors. For instance, the extraction process of carrageenan is affected by different environmental factors and the source of biomass, which can vary and significantly impact the yield . Furthermore, marine bacteria contribute substantially to cycle macroalgae polysaccharides in marine environments .

未来方向

Carrageenan has enormous economic potential in a wide range of industries, including pharmaceuticals, food, cosmetics, printing, and textiles . The future of carrageenan-based hydrogels is placed at the extremes of balancing their functional therapeutic requirements and functions, their accessibility in relatively greater quantities, and the obvious comprehending of their individual physiochemistry .

生化分析

Biochemical Properties

Carrageenans are classified into three major types: kappa (κ)-, iota (ι)-, and lambda (λ)-carrageenan . They share a common backbone of D-galactose alternately linked by α (1,3) and β (1,4) glycosidic linkages . Enzymes which degrade carrageenans are called carrageenases and are produced only by marine bacterial species . These enzymes are endohydrolases that hydrolyze the internal β 1,4 linkages in carrageenans .

Cellular Effects

Carrageenan has been reported to have promising pharmacological properties and potential therapeutic applications . Studies of the effects of κ-carrageenan on human intestinal and hepatic cell lines revealed that the polysaccharide was not absorbed and did not present cytotoxicity nor induced oxidative stress or proinflammatory proteins .

Molecular Mechanism

Carrageenan activates peritoneal macrophages to produce pro-inflammatory cytokines such as TNF and IL-1β . While carrageenan-induced TNF production/secretion depends on TLR4/MyD88 signaling, the production of pro-IL-1β relies on TLR4/TRIF/SYK/reactive oxygen species (ROS) signaling pathway .

Temporal Effects in Laboratory Settings

The impacts of environmental conditions (temperature, salinity, and nutrients) on growth, semi-refined carrageenan yield, gel strengths, and viscosity were assessed on the red seaweed Kappaphycus alvarezii in laboratory culture .

Dosage Effects in Animal Models

Carrageenan at 0.3 and 1 mg produces only ipsilateral effects that are shorter-lasting: 24 h for 0.3 mg and up to 3 weeks for 1 mg . Intra-articular injection of 3 mg of carrageenan also produces significant decrease of the mechanical withdrawal threshold ipsilaterally (between 3 and 7 weeks) and contralaterally (between 3 and 6 weeks) .

Metabolic Pathways

Carrageenan is synthesized through a series of complex biochemical pathways primarily catalyzed by sulfotransferases and galactosyltransferases and their derivate enzymes . Carrageenan’s chemical and rheological properties are altered by the addition of sulfate ester groups and anhydrogalactose, which alters its gelling and viscosity properties .

Transport and Distribution

Carrageenan is primarily produced through aquaculture-based seaweed farming, with Eucheuma and Kappaphycus species accounting for more than 90% of global output . The geographic distribution of carrageenan use is global, with its market position relative to other major hydrocolloids, the applications for which it is used, and the types and grades of carrageenan available .

Subcellular Localization

Carrageenan is found in the cell wall of red seaweed . It accounts for a large portion of the marine algal compound market and is used in various industries including food and pharmaceutical .

属性

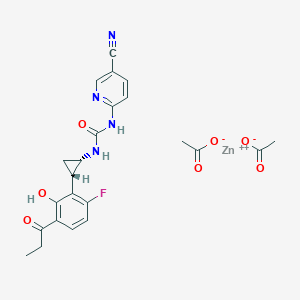

IUPAC Name |

zinc;1-(5-cyanopyridin-2-yl)-3-[2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl]urea;diacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O3.2C2H4O2.Zn/c1-2-15(25)11-4-5-13(20)17(18(11)26)12-7-14(12)23-19(27)24-16-6-3-10(8-21)9-22-16;2*1-2(3)4;/h3-6,9,12,14,26H,2,7H2,1H3,(H2,22,23,24,27);2*1H3,(H,3,4);/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHVMMEOXYDMDKI-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C(=C(C=C1)F)C2CC2NC(=O)NC3=NC=C(C=C3)C#N)O.CC(=O)[O-].CC(=O)[O-].[Zn+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O7Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-3,3'-bis(4-Methoxyphenyl)-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B3069459.png)